

L-Methionine-¹⁵N,d₈: A Technical Guide for Researchers

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Compound of Interest

Compound Name: L-Methionine-¹⁵N,d₈

Cat. No.: B12425483

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

L-Methionine-¹⁵N,d₈ is a stable, non-radioactive, isotopically labeled amino acid that serves as a critical tool in advanced biochemical and biomedical research. This heavy variant of L-Methionine, an essential amino acid, is distinguished by the incorporation of one Nitrogen-15 (¹⁵N) atom and eight Deuterium (d₈) atoms. This isotopic enrichment makes it an invaluable tracer and internal standard for highly sensitive analytical techniques, particularly in the field of quantitative proteomics.

This guide provides a comprehensive overview of the technical specifications, primary applications, and detailed experimental protocols associated with L-Methionine-¹⁵N,d₈, designed to empower researchers in their study of cellular metabolism, protein dynamics, and drug development.

Core Properties and Specifications

L-Methionine-¹⁵N,d₈ is chemically identical to its naturally occurring counterpart but possesses a greater mass due to its isotopic labels. This mass difference is the cornerstone of its utility in mass spectrometry-based analyses.

Property	Value	Source
Chemical Formula	C ₅ H ₃ D ₈ ¹⁵ N ₂ O ₂ S	[1](--INVALID-LINK--)
Molecular Weight	158.25 g/mol	[1](--INVALID-LINK--)
Isotopic Purity	Typically ≥98% for both ¹⁵ N and d ₈	[1](--INVALID-LINK--)
Appearance	White to off-white solid	General Knowledge
Primary Applications	Quantitative Proteomics (SILAC), Metabolic Flux Analysis, Biomolecular NMR	[1](--INVALID-LINK--)

Key Applications in Research

The primary application of L-Methionine-¹⁵N,₈ lies in its use as a metabolic label in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). SILAC is a powerful technique for the quantitative analysis of proteomes. In a typical SILAC experiment, two populations of cells are cultured in media that are identical except for the isotopic form of a specific amino acid. One population is grown in "light" medium containing the natural amino acid, while the other is grown in "heavy" medium containing the isotopically labeled version, such as L-Methionine-¹⁵N,₈.

After a sufficient number of cell divisions to ensure near-complete incorporation of the labeled amino acid into the proteome, the two cell populations can be subjected to different experimental conditions (e.g., drug treatment vs. control). The cell lysates are then combined, and the proteins are extracted, digested into peptides, and analyzed by mass spectrometry. The mass spectrometer can distinguish between the "light" and "heavy" peptides based on their mass difference, and the relative abundance of a protein under the two conditions can be determined by comparing the signal intensities of the corresponding peptide pairs.

Experimental Protocols

Detailed Protocol for SILAC using L-Methionine-¹⁵N,₈

This protocol outlines a typical SILAC experiment for quantitative proteomic analysis of cultured mammalian cells.

1. Media Preparation:

- Prepare two batches of cell culture medium (e.g., DMEM or RPMI-1640) that lacks L-Methionine.
- Light Medium: Supplement one batch with natural L-Methionine to a final concentration of 200 μ M.
- Heavy Medium: Supplement the second batch with L-Methionine- $^{15}\text{N}_8$ to a final concentration of 200 μ M.
- Both media should be supplemented with 10% dialyzed fetal bovine serum (dFBS) to minimize the presence of unlabeled amino acids from the serum. Other standard supplements like antibiotics should be added as required.

2. Cell Culture and Labeling:

- Plate cells in both "light" and "heavy" media.
- Culture the cells for at least five to six cell doublings to ensure >97% incorporation of the labeled amino acid. The exact duration will depend on the cell line's doubling time.
- Monitor cell morphology and growth rate to ensure that the heavy isotope does not adversely affect cell health.

3. Experimental Treatment:

- Once full incorporation is achieved, apply the desired experimental treatment to one of the cell populations (e.g., the "heavy" labeled cells) while the other population serves as a control (e.g., the "light" labeled cells).

4. Cell Lysis and Protein Extraction:

- Harvest both cell populations separately.
- Wash the cells with ice-cold phosphate-buffered saline (PBS).

- Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
- Quantify the protein concentration in each lysate using a standard protein assay (e.g., BCA assay).

5. Protein Digestion:

- Combine equal amounts of protein from the "light" and "heavy" lysates.
- Perform in-solution or in-gel digestion of the combined protein mixture using a protease such as trypsin.

6. Mass Spectrometry Analysis:

- Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

7. Data Analysis:

- Process the raw mass spectrometry data using software capable of SILAC analysis (e.g., MaxQuant, Proteome Discoverer).
- The software will identify peptide pairs with a specific mass difference corresponding to the incorporation of L-Methionine- ^{15}N , d_8 and calculate the heavy-to-light (H/L) ratio for each protein.

Data Presentation

The primary quantitative output of a SILAC experiment is the ratio of protein abundance between the two experimental conditions. This data is typically presented in tables that include protein identifiers, the calculated H/L ratio, and statistical significance.

Table 1: Example of Quantitative Data from a SILAC Experiment

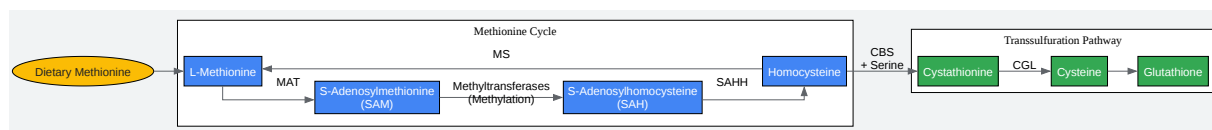
Protein ID	Gene Name	Peptide Sequence	Mass Shift (Da)	H/L Ratio	p-value	Regulation
P02768	ALB	LVNEVTEF AK	9.05	1.05	0.85	Unchanged
P60709	ACTB	VAPEEHP VLLTEAPL NPK	9.05	0.98	0.79	Unchanged
P12345	XYZ	YIM(¹⁵ N,d ₈)DLER	9.05	2.54	0.001	Upregulated
Q67890	ABC	FGM(¹⁵ N,d ₈)QIVK	9.05	0.45	0.005	Downregulated

Note: The mass shift for a peptide containing a single L-Methionine-¹⁵N,d₈ will be approximately 9.05 Da (1 Da for ¹⁵N and ~8 Da for 8 deuteriums).

Visualizations

Methionine Metabolic Pathway

The following diagram illustrates the central role of methionine in cellular metabolism, including its conversion to S-adenosylmethionine (SAM), a universal methyl donor, and its involvement in the transsulfuration pathway.

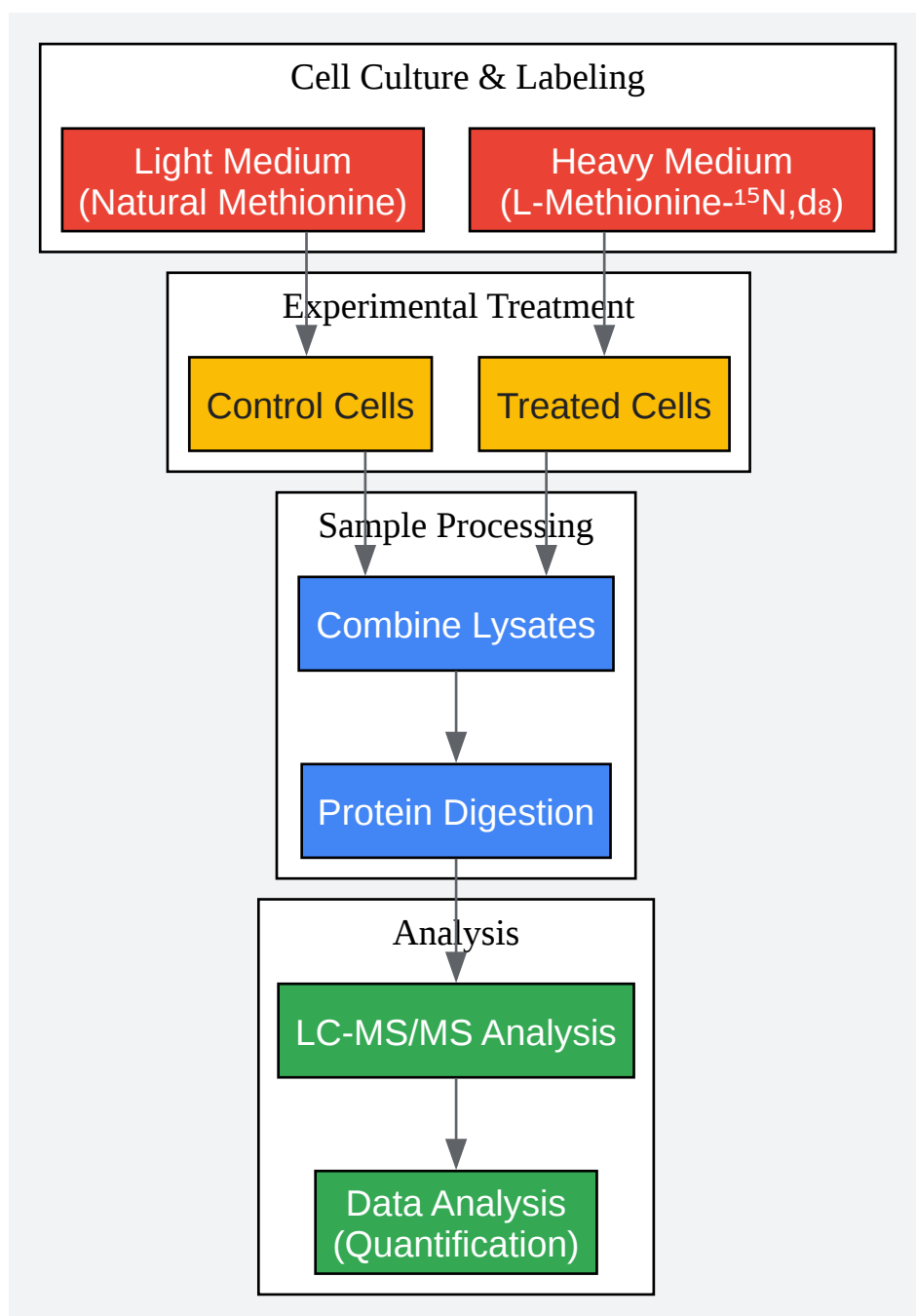


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Caption: The Methionine Metabolic Pathway.

SILAC Experimental Workflow

This diagram outlines the key steps in a typical SILAC experiment, from cell culture to data analysis.



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Caption: A typical SILAC experimental workflow.

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References

- 1. research.yale.edu [research.yale.edu]
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